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Compound of Interest

Compound Name:
4-Chlorophenyl quinoline-8-

sulfonate

CAS No.: 5409-91-6

Cat. No.: B182879

Get Quote

Technical Guide: 8-Hydroxyquinoline Sulfonate
Ester SAR
Executive Summary
The 8-hydroxyquinoline sulfonate esters (8-sulfonyloxyquinolines) are a class of bioactive small

molecules designed to overcome the pharmacokinetic limitations of 8-hydroxyquinoline (8-HQ).

While 8-HQ is a potent antiseptic and chelator, its rapid metabolism and indiscriminate metal

binding (Cu²⁺, Zn²⁺, Fe³⁺) limit its systemic utility.

The Core Strategy: Esterification of the C8-hydroxyl group with a sulfonic acid (

) creates a "masked" derivative.

Lipophilicity: The sulfonate group removes the H-bond donor, significantly increasing LogP

and membrane permeability.
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Mechanism: The molecule remains inactive until the sulfonate ester is cleaved (hydrolysis),

releasing the cytotoxic 8-HQ payload.

Tunability: The rate of release is precisely controlled by the electronic properties of the

sulfonyl substituent (

) and the quinoline ring substituents.

Chemical Synthesis & Stability
Synthetic Pathway
The synthesis of 8-quinolinyl sulfonates is a nucleophilic substitution reaction where the 8-

quinolinolate anion attacks a sulfonyl chloride.

Protocol: Synthesis of 8-Quinolinyl Benzenesulfonate

Reagents: 8-Hydroxyquinoline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Triethylamine

(TEA, 1.2 eq) or Pyridine (solvent/base).

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

Procedure:

Dissolve 8-HQ in DCM at 0°C.

Add TEA dropwise to deprotonate the phenol.

Add Benzenesulfonyl chloride slowly to prevent exotherms.

Stir at Room Temperature (RT) for 2–4 hours.

Workup: Wash with water, then dilute NaHCO₃ (to remove acid), then brine. Dry over

MgSO₄.

Purification: Recrystallization from Ethanol/Hexane.

Stability & Hydrolysis (The SAR "Switch")
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The biological activity is inversely proportional to the stability of the ester bond in physiological

media.

Leaving Group: The 8-quinolinolate anion.

Electrophile: The Sulfur atom of the sulfonyl group.

Nucleophile: Water or Hydroxide (

).

Reaction:

High Stability: If

is electron-donating (e.g., p-Methoxybenzene), hydrolysis is slow. The molecule may be
inactive in vitro but active in vivo (long-acting prodrug).

Low Stability: If

is electron-withdrawing (e.g., p-Nitrobenzene, Trifluoromethane), the ester is labile. It
hydrolyzes rapidly, behaving almost like free 8-HQ.

Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is bipartite: modifications to the Sulfonyl "Cap" (R-group) and

modifications to the Quinoline "Warhead".

The Sulfonyl Moiety (The Trigger)
The nature of the R-group determines the "dwell time" of the prodrug and its reactivity toward

nucleophiles (sulfonylation potential).
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R-Group Class
Example
Substituent

Electronic
Effect

Hydrolysis
Rate

Biological
Implication

Aliphatic Methyl (Mesyl)
Weak Inductive

(EWG)
Moderate

Balanced

solubility;

moderate

reactivity. Good

general purpose

prodrug.

Aromatic

(Neutral)

Phenyl

(Benzenesulfonyl

)

Conjugation Slow

Stable; requires

enzymatic

cleavage

(esterases) or

high pH.

Aromatic (EDG)
p-Tolyl (Tosyl), p-

OMe

Electron

Donating
Very Slow

Inactive in short-

term assays.

"Storage" form.

High lipophilicity.

Aromatic (EWG) p-Nitro, p-Chloro
Electron

Withdrawing
Fast

High Potency.

Rapidly releases

8-HQ. Can also

act as a covalent

sulfonylating

agent for

enzymes.

Bulky Naphthyl, Mesityl Steric Hindrance Very Slow

Sterically

protects the

sulfur from

nucleophilic

attack. Used to

increase LogP

without rapid

release.

The Quinoline Ring (The Warhead)
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Substitutions on the quinoline ring affect the

of the leaving group (the phenol), which directly influences the hydrolysis rate (

).

5,7-Dihalo Substitutions (Cl, I, Br):

Effect: Electron-withdrawing halogens lower the

of the 8-OH (from ~9.9 to ~7.0).

Result: The 8-quinolinolate becomes a better leaving group. The sulfonate ester becomes

more labile (unstable).

Example: 8-sulfonyloxy-5,7-dichloroquinoline hydrolyzes much faster than the non-

halogenated analog.

5-Sulfonic Acid (

):

Effect: Increases water solubility drastically but prevents membrane penetration. Generally

avoids the ester prodrug strategy in favor of direct solubility.

Visualization: SAR & Mechanism Map
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Figure 1: The dual-control mechanism of 8-quinolinyl sulfonate SAR. Activity depends on the

synchronized effects of the Sulfonyl R-group and Ring substitutions on the hydrolysis rate.

Mechanism of Action (MOA)
The 8-quinolinyl sulfonates operate primarily via a "Trojan Horse" mechanism, although a

secondary covalent mechanism exists for highly reactive derivatives.

Pathway A: The Prodrug (Chelation)
Entry: The lipophilic ester crosses the cell membrane passively.

Activation: Intracellular esterases or physiological pH triggers hydrolysis.

Chelation: The released 8-HQ anion binds intracellular

or

in a 2:1 ratio.

Toxicity: The metal complex generates Reactive Oxygen Species (ROS) via Fenton

chemistry or inhibits metalloproteases (e.g., MMPs) and the proteasome.

Pathway B: Covalent Sulfonylation
If the sulfonate is highly reactive (e.g., p-nitrobenzenesulfonate), it may act as an electrophile

before hydrolysis.

Target: Nucleophilic residues (Cysteine-SH, Serine-OH) on enzymes.

Reaction: Nucleophilic attack on the Sulfur atom, displacing the 8-quinolinolate.

Outcome: Irreversible enzyme inhibition (Suicide inhibition).

Experimental Protocols
Hydrolytic Stability Assay
To determine the half-life (
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) of the ester in physiological conditions.

Preparation: Prepare a 10 mM stock of the sulfonate ester in DMSO.

Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

Sampling: At intervals (0, 15, 30, 60, 120 min), remove aliquots.

Analysis: Analyze via HPLC-UV (254 nm).

Monitor the disappearance of the Ester peak.

Monitor the appearance of the 8-HQ peak.[1]

Calculation: Plot

vs. time. The slope

gives

.

Antimicrobial Susceptibility Testing (MIC)
Standard broth microdilution.

Media: RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria).

Inoculum:

CFU/mL.

Compound: Serial 2-fold dilutions of the sulfonate ester (e.g., 64 µg/mL to 0.125 µg/mL).

Control: Include parent 8-HQ as a positive control to assess the "masking" effect.

Readout: Lowest concentration with no visible growth after 24h (bacteria) or 48h (fungi).

Comparative Activity Data
Representative data synthesized from literature trends for 8-quinolinyl benzenesulfonates.
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Compound
Structure

R-Group
Ring Sub.
[1][2][3][4]
[5]

Stability
(pH 7.4)

Activity
(MIC/IC50)

Mechanism
Note

8-HQ

(Parent)
N/A H N/A High

Direct

chelator. Poor

PK.

Q-OSO2-Ph Phenyl H Stable Low
Slow release.

Latent.

Q-OSO2-Ph-

NO2
p-NO2-Ph H Labile High

Rapid release

+

Sulfonylation.

Q-OSO2-Me Methyl H Moderate Moderate
Balanced

profile.

Clioquinol-

OSO2-Ph
Phenyl 5-Cl, 7-I Very Labile High

Halogens

accelerate

hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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